molecular formula C15H22N6O B6448435 N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2549051-78-5

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B6448435
CAS No.: 2549051-78-5
M. Wt: 302.37 g/mol
InChI Key: PFHSPNDJTQGCKQ-UHFFFAOYSA-N
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Description

N-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a pyrrolidin-3-amine moiety at the 4-position. This compound belongs to a class of molecules studied for their biological activities, including kinase inhibition and phosphodiesterase (PDE) modulation .

Properties

IUPAC Name

1-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-20-15-13(8-18-20)14(16-10-17-15)19-11-2-5-21(9-11)12-3-6-22-7-4-12/h8,10-12H,2-7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHSPNDJTQGCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the oxan-4-yl and pyrrolidin-3-amine groups. Key reagents include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly at the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes for research.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. By binding to the active site of these enzymes, it disrupts their normal function, leading to altered cell signaling and potentially inducing apoptosis in cancer cells. The molecular targets include various protein kinases involved in cell cycle regulation and proliferation.

Comparison with Similar Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives

  • 3-(3-Chlorophenoxymethyl)-1-(Oxan-4-yl)Pyrazolo[3,4-d]Pyrimidin-4-amine (): This compound shares the oxan-4-yl substitution at the 1-position of the pyrazolo[3,4-d]pyrimidine core but differs at the 3-position, which is substituted with a 3-chlorophenoxymethyl group. The oxan-4-yl group likely improves solubility compared to aromatic substituents, while the chlorophenoxy moiety may enhance target affinity through hydrophobic interactions .
  • However, the absence of a pyrrolidine-oxane system may reduce conformational flexibility and target selectivity compared to the target compound .
  • 1-Isopropyl-3-(Phenylethynyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine () :
    The isopropyl group at position 1 and phenylethynyl group at position 3 create steric bulk, which may hinder binding to flat enzymatic pockets. The target compound’s pyrrolidine-oxane system likely offers a more balanced profile of hydrophilicity and steric accessibility .

Pyrazolo[3,4-b]Pyridine Derivatives

  • EPPA-1 () :
    EPPA-1 features a pyrazolo[3,4-b]pyridine core with a tetrahydro-2H-pyran-4-yl group, structurally analogous to the oxan-4-yl substituent in the target compound. EPPA-1 is a potent PDE4 inhibitor (IC₅₀ = 38 nM for TNF-α inhibition) with a high therapeutic index (578 in rat models). The tetrahydropyran ring contributes to reduced emetogenicity and improved solubility, suggesting similar advantages for the oxan-4-yl group in the target compound .

Amine Substituent Modifications

Pyrrolidine-Oxane Hybrids

The target compound’s pyrrolidin-3-amine linked to oxan-4-yl introduces a bicyclic system with hydrogen-bonding capability (via the amine) and conformational rigidity (from the oxane ring). This contrasts with:

  • N-[2-(4-Chlorophenyl)Ethyl]-1-(3-Methylphenyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine () :
    Aryl-alkylamine substituents increase hydrophobicity, which may limit aqueous solubility compared to the target’s oxane-pyrrolidine system .

Kinase Inhibition

Compounds like N-Benzyl-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine () target mitogen-activated protein kinase 10 (MAPK10), while the oxane-pyrrolidine substitution in the target compound may redirect selectivity toward cyclic nucleotide-regulated enzymes (e.g., PDEs) .

PDE4 Inhibition (EPPA-1, )

EPPA-1’s therapeutic index (578) highlights the importance of substituent design in minimizing adverse effects.

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Position 1 Substituent Position 4 Substituent Molecular Weight logP*
Target Compound Pyrazolo[3,4-d]pyrimidine Methyl 1-(Oxan-4-yl)pyrrolidin-3-amine ~350 2.1
3-(3-Chlorophenoxymethyl)-1-(Oxan-4-yl)... Pyrazolo[3,4-d]pyrimidine Oxan-4-yl 3-Chlorophenoxymethyl ~400 3.5
EPPA-1 Pyrazolo[3,4-b]pyridine Ethyl N-(Oxan-4-yl)-oxadiazole ~480 2.8
N-Benzyl-1-Methyl... Pyrazolo[3,4-d]pyrimidine Methyl Benzylamine ~280 3.2

*Estimated using fragment-based methods.

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